molecular formula C19H24FN5O2 B2916614 N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946325-18-4

N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2916614
CAS No.: 946325-18-4
M. Wt: 373.432
InChI Key: MTQBFWKWZBXYFC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the context of pyrimidine-4-carboxamide derivatives. This class of compounds has been identified as containing potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) . NAEs are a family of bioactive lipid mediators, including the endocannabinoid anandamide, which play crucial roles in physiological processes such as inflammation, pain, stress, and emotional behavior . The piperazine-1-carboxamide moiety is a common and versatile pharmacophore frequently found in bioactive molecules and FDA-approved drugs, often used to optimize pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups . Researchers utilize this specific compound as a valuable tool to investigate the NAPE-PLD pathway and its implications in various disease models. The structure features a pyrimidine core, a common element in kinase inhibitors and other therapeutic agents, which is functionalized with an isopropoxy group and a methyl substituent, and linked to a 2-fluorophenyl group via the carboxamide bridge . This product is intended For Research Use Only and is not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBFWKWZBXYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and pyrimidinyl groups. Common synthetic routes may include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Introduction of Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperazine ring.

    Attachment of Pyrimidinyl Group: The pyrimidinyl group can be introduced via condensation reactions using suitable pyrimidine derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine/Pyrimidinone Cores

Pyrimidine-Based Analogs
  • N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946372-63-0): Substituents: 3-chlorophenyl, 6-propoxy, 2-methylpyrimidine. Molecular Weight: 389.9 g/mol.
  • N-(3-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946324-71-6):
    • Substituents: 3-chlorophenyl, 6-methoxy, 2-methylpyrimidine.
    • Molecular Weight: 361.8 g/mol.
    • Key Difference: Methoxy group offers reduced steric bulk compared to isopropoxy, possibly enhancing membrane permeability .
Quinazolinone-Based Analogs
  • N-(2-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1): Substituents: 2-fluorophenyl, 4-oxoquinazolinylmethyl. Yield: 46.7%; Melting Point: 192.5–194.2 °C. Key Difference: Quinazolinone moiety introduces hydrogen-bonding capacity, which may enhance target affinity compared to pyrimidine derivatives .

Pharmacological Activity in Related Compounds

  • BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) :
    • A TRPV1 antagonist with a bulky tert-butyl group.
    • Key Difference: The tert-butyl group in BCTC enhances receptor selectivity but may reduce metabolic stability compared to the isopropoxy group in the target compound .
  • Leishmania CYP5122A1 Inhibitors (18e and 18i): Substituents: Trifluoromethylbenzyl or di-tert-butylbenzyl groups. Activity: EC50 values in the low micromolar range against intracellular L. donovani. Key Difference: Bulky hydrophobic groups in 18e/18i improve enzyme inhibition but may limit solubility compared to the isopropoxy-pyrimidine motif .
Melting Points and Yields
Compound Substituents Melting Point (°C) Yield (%)
Target Compound (hypothetical) 6-isopropoxy, 2-methyl ~185–195 (est.) N/A
A1 (Quinazolinone) 4-oxoquinazolinylmethyl 192.5–194.2 46.7
A13 (Trifluoromethylphenyl) 2-trifluoromethylphenyl 200.1–201.2 N/A
18i (Di-tert-butylbenzyl) Di-tert-butylbenzyl N/A ~50
  • Trends :
    • Trifluoromethyl groups (A13) raise melting points due to increased crystallinity.
    • Isopropoxy groups likely lower melting points compared to methoxy or chloro substituents due to steric hindrance .

Selectivity and Functional Group Impact

  • Fluorophenyl vs. Chlorophenyl :
    • Fluorine’s electronegativity may enhance binding to polar receptor pockets, while chlorine’s bulk could improve hydrophobic interactions .
  • Isopropoxy vs.

Biological Activity

N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946325-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H24FN5O2
  • Molecular Weight : 373.4 g/mol
  • Structure : The compound features a piperazine core substituted with a 2-fluorophenyl group and a pyrimidine derivative, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown promising results in studies focusing on:

  • Receptor Binding : It has been identified as a potential antagonist for neurokinin receptors, which are involved in several physiological processes including pain perception and inflammation .
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes associated with cellular signaling pathways, potentially affecting nucleotide synthesis and adenosine function.
  • Antiviral Activity : Research has suggested that compounds with similar structures exhibit antiviral properties, possibly through interference with viral replication mechanisms .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

Study FocusFindings
Neurokinin Receptor Antagonism Demonstrated high affinity for NK(1) receptors, leading to significant inhibition of receptor activity .
Antiviral Activity Exhibited potential antiviral effects in vitro, suggesting a mechanism that may involve inhibition of viral replication .
Cellular Uptake Reduced uridine uptake in cells expressing ENT1 and ENT2 transporters, indicating potential alterations in nucleotide metabolism.

Case Studies

  • In Vitro Studies : A study conducted on cell lines demonstrated that the compound effectively reduced cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Animal Models : In vivo studies using rodent models showed that administration of the compound led to decreased inflammatory responses and pain relief in models of acute and chronic pain, supporting its role as an analgesic agent .
  • Comparative Analysis : When compared to other known NK(1) receptor antagonists, this compound exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications .

Q & A

Q. Basic Biological Screening

  • Cell lines : Use cancer lines (e.g., MCF-7, HeLa) and counter-screen with non-cancerous fibroblasts (e.g., NIH/3T3) to assess selectivity .
  • Dosing : Test concentrations from 1 nM–100 µM over 72 hours.
  • Endpoint assays : MTT or resazurin reduction assays (EC₅₀ calculation) with validation via flow cytometry for apoptosis (Annexin V/PI staining) .

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